molecular formula C34H38N4O6 B12341219 Photodyn;Sensibion

Photodyn;Sensibion

Cat. No.: B12341219
M. Wt: 598.7 g/mol
InChI Key: AFLAANOJZIFBJQ-UHFFFAOYSA-N
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Description

Photodyn, also known as Sensibion, is a porphyrin compound derived from hemin. It is a derivative of protoporphyrin IX, where the two vinyl groups have been converted to alcohols. This compound is a deeply colored solid that is typically encountered as a solution. Photodyn is primarily used as a photosensitizer in photodynamic therapy, a treatment modality that employs light-sensitive compounds to produce reactive oxygen species that can destroy targeted cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Photodyn is prepared from hemin through a series of chemical reactions. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. This process can be achieved through various chemical methods, including the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

The industrial production of Photodyn involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

  • Extraction of hemin from natural sources.
  • Chemical modification of hemin to convert the vinyl groups to alcohols.
  • Purification of the resulting Photodyn compound to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Photodyn undergoes several types of chemical reactions, including:

    Oxidation: Photodyn can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert Photodyn to its reduced forms.

    Substitution: Photodyn can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Photodyn can produce different oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Photodyn has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizer in photochemical reactions.

    Biology: Employed in studies involving cellular and molecular biology to investigate the effects of reactive oxygen species.

    Medicine: Widely used in photodynamic therapy for the treatment of various cancers and other diseases. .

    Industry: Utilized in the development of new photodynamic therapy agents and in the study of light-induced chemical reactions.

Mechanism of Action

Photodyn exerts its effects through the generation of reactive oxygen species upon exposure to light. The mechanism involves the following steps:

Comparison with Similar Compounds

Photodyn is unique among photosensitizers due to its specific chemical structure and properties. Similar compounds include:

Photodyn stands out due to its specific reactivity and effectiveness in generating reactive oxygen species, making it a valuable compound in photodynamic therapy and related research fields.

Properties

Molecular Formula

C34H38N4O6

Molecular Weight

598.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)

InChI Key

AFLAANOJZIFBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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